N-[(6-Chloroimidazo[1,2-a]pyridin-3-yl)methyl]-N,N-dimethylamine hydrochloride
CAS No.: 1227954-77-9
Cat. No.: VC2670849
Molecular Formula: C10H13Cl2N3
Molecular Weight: 246.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1227954-77-9 |
|---|---|
| Molecular Formula | C10H13Cl2N3 |
| Molecular Weight | 246.13 g/mol |
| IUPAC Name | 1-(6-chloroimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine;hydrochloride |
| Standard InChI | InChI=1S/C10H12ClN3.ClH/c1-13(2)7-9-5-12-10-4-3-8(11)6-14(9)10;/h3-6H,7H2,1-2H3;1H |
| Standard InChI Key | SWKGTRDZOXYLDQ-UHFFFAOYSA-N |
| SMILES | CN(C)CC1=CN=C2N1C=C(C=C2)Cl.Cl |
| Canonical SMILES | CN(C)CC1=CN=C2N1C=C(C=C2)Cl.Cl |
Introduction
Chemical Identity and Structure
Basic Information
N-[(6-Chloroimidazo[1,2-a]pyridin-3-yl)methyl]-N,N-dimethylamine hydrochloride is an organic compound featuring a bicyclic heterocyclic system with chloro-substitution. This compound combines the imidazo[1,2-a]pyridine scaffold with a dimethylaminomethyl functional group at the 3-position and a chlorine atom at the 6-position, forming a hydrochloride salt.
Chemical Properties
The key physicochemical properties of N-[(6-Chloroimidazo[1,2-a]pyridin-3-yl)methyl]-N,N-dimethylamine hydrochloride are summarized in Table 1.
Table 1: Chemical and Physical Properties
| Property | Value |
|---|---|
| CAS Number | 1227954-77-9 |
| Molecular Formula | C₁₀H₁₃Cl₂N₃ |
| Molecular Weight | 246.13 g/mol |
| IUPAC Name | 1-(6-chloroimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine;hydrochloride |
| Standard InChI | InChI=1S/C10H12ClN3.ClH/c1-13(2)7-9-5-12-10-4-3-8(11)6-14(9)10;/h3-6H,7H2,1-2H3;1H |
| Standard InChIKey | SWKGTRDZOXYLDQ-UHFFFAOYSA-N |
| SMILES | CN(C)CC1=CN=C2N1C=C(C=C2)Cl.Cl |
The molecule consists of a fused bicyclic heterocyclic system (imidazo[1,2-a]pyridine) with three nitrogen atoms and a chlorine atom. The dimethylamine group is attached via a methylene bridge to the 3-position of the imidazo[1,2-a]pyridine core. As a hydrochloride salt, the compound exhibits enhanced water solubility compared to its free base form.
Structural Significance
Core Structure
The imidazo[1,2-a]pyridine nucleus is a privileged heterocyclic scaffold found in numerous biologically active compounds. This bicyclic system consists of an imidazole ring fused with a pyridine ring, creating a planar, aromatic structure with specific electronic and steric properties that contribute to its biological activities .
Structure-Activity Relationships
The presence of the chlorine atom at the 6-position of the pyridine ring significantly influences the compound's lipophilicity and electronic distribution. Meanwhile, the dimethylaminomethyl group at the 3-position serves as a basic center that can participate in hydrogen bonding and ionic interactions with biological targets . The hydrochloride salt formation impacts the compound's solubility, stability, and bioavailability.
Synthesis Methods
Common Synthetic Approaches
The most common synthetic approach for imidazo[1,2-a]pyridines involves the condensation reaction between 2-aminopyridines and α-haloketones . For the target compound, this would likely involve:
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Reaction of 6-chloro-2-aminopyridine with an appropriate α-haloketone to form the imidazo[1,2-a]pyridine core
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Functionalization at the 3-position to introduce the dimethylaminomethyl group
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Conversion to the hydrochloride salt using hydrogen chloride in an appropriate solvent
Another potential route involves the Groebke–Blackburn–Bienaymé three-component reaction (GBB-3CR), which has been reported for the synthesis of various imidazo[1,2-a]pyridine derivatives . This one-pot reaction would involve a 2-aminopyridine, an aldehyde, and an isocyanide component.
Biological Activities
Other Pharmacological Activities
Table 2: Potential Pharmacological Activities of Imidazo[1,2-a]pyridine Derivatives
Imidazo[1,2-a]pyridine derivatives have shown diverse pharmacological activities, including anticholinesterase, antiproliferative, and anti-ulcer properties . The specific compound N-[(6-Chloroimidazo[1,2-a]pyridin-3-yl)methyl]-N,N-dimethylamine hydrochloride may share some of these activities, though specific studies confirming this are needed.
Chemical Reactions and Reactivity
Typical Reactions
N-[(6-Chloroimidazo[1,2-a]pyridin-3-yl)methyl]-N,N-dimethylamine hydrochloride can potentially undergo various chemical reactions, primarily due to its reactive functional groups:
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The chlorine atom at the 6-position can participate in nucleophilic aromatic substitution reactions
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The tertiary amine (dimethylamino group) can act as a nucleophile or undergo alkylation
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The imidazo[1,2-a]pyridine core can participate in electrophilic substitution reactions, although with altered regioselectivity compared to simple pyridines
These reactive sites make the compound versatile for further chemical modifications, potentially enhancing its biological activities or physicochemical properties.
Research Applications
Pharmaceutical Research
The compound holds promise in pharmaceutical research, particularly in the development of enzyme inhibitors. Its structural features make it a potential candidate for developing drugs targeting various diseases, especially where PI3K inhibition is beneficial. The imidazo[1,2-a]pyridine scaffold is found in several marketed drugs, underscoring the pharmaceutical relevance of this compound class.
Synthetic Building Block
N-[(6-Chloroimidazo[1,2-a]pyridin-3-yl)methyl]-N,N-dimethylamine hydrochloride can serve as a valuable intermediate or building block in the synthesis of more complex molecules with potential biological activities. The reactive chlorine atom and the basic dimethylamino group provide handles for further functionalization.
Structure-Activity Relationship Studies
The compound is valuable for structure-activity relationship (SAR) studies aimed at developing more potent and selective enzyme inhibitors. By modifying different positions of the molecule, researchers can explore how structural changes affect biological activity, potentially leading to optimized drug candidates .
Comparison with Similar Compounds
Structural Analogues
Table 3: Comparison with Related Compounds
These structural analogues demonstrate how subtle changes in the molecule can potentially lead to different physical properties and biological activities. The presence or absence of the 6-chloro substitution, variations in the salt form, and modifications of the amino group all contribute to unique compound profiles .
Future Research Directions
Structure Optimization
Future research could focus on structural modifications to enhance the biological activity and selectivity of N-[(6-Chloroimidazo[1,2-a]pyridin-3-yl)methyl]-N,N-dimethylamine hydrochloride. This includes exploring different substitution patterns on the imidazo[1,2-a]pyridine core and modifications of the dimethylamino group.
Biological Activity Studies
Comprehensive studies to elucidate the exact biological activities and mechanisms of action of this compound are needed. This includes in vitro enzyme inhibition assays, cell-based studies, and potentially in vivo studies to evaluate its therapeutic potential.
Development of Improved Synthetic Routes
Research into more efficient and environmentally friendly synthetic methods for N-[(6-Chloroimidazo[1,2-a]pyridin-3-yl)methyl]-N,N-dimethylamine hydrochloride would be valuable. This could include one-pot synthesis approaches, catalytic methods, and green chemistry applications.
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